2-(Quinolin-8-yloxy)acetonitrile
Description
2-(Quinolin-8-yloxy)acetonitrile is a nitrile-substituted quinoline derivative characterized by a quinoline core with an oxygen-linked acetonitrile group at the 8-position. The compound is synthesized via nucleophilic substitution, where the hydroxyl group of 8-hydroxyquinoline is replaced by a cyanoethyl group using chloroacetonitrile under basic conditions, analogous to methods described for ethyl 2-(quinolin-8-yloxy)acetate . Its nitrile group imparts strong electron-withdrawing properties, influencing electronic delocalization and reactivity.
Properties
CAS No. |
58889-09-1 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-quinolin-8-yloxyacetonitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,8H2 |
InChI Key |
XWSRLDYVUAOERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC#N)N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
- Biological Activity: While 2-(quinolin-8-yloxy)acetohydrazide derivatives show weak antimicrobial activity , chlorine substitution in (5-chloro-quinolin-8-yloxy)acetic acid modifies force constants and electronic structure, suggesting that substituent choice critically influences bioactivity .
- Coordination Chemistry: Quinoline-8-yloxy derivatives act as N,O-chelating ligands. The nitrile group in 2-(quinolin-8-yloxy)acetonitrile may reduce ligand flexibility compared to ester or amide analogs, as seen in Cu(II) and Zn(II) complexes .
Spectroscopic and Computational Insights
- Vibrational Spectra: Chlorine substitution in (5-chloro-quinolin-8-yloxy)acetic acid shifts vibrational modes compared to non-chlorinated analogs, highlighting substituent effects on spectral profiles . Similar shifts are expected for nitrile-containing derivatives.
- DFT Studies: Conformational analysis of (5-chloro-quinolin-8-yloxy)acetic acid reveals three stable gas-phase conformers, suggesting that this compound may also exhibit multiple conformations influencing solid-state packing and reactivity .
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